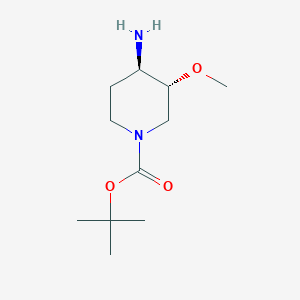

trans-4-Amino-1-boc-3-methoxypiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

trans-4-Amino-1-boc-3-methoxypiperidine: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and substitution reactions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-4-Amino-1-boc-3-methoxypiperidine can undergo oxidation reactions, typically using oxidizing agents like or .

Reduction: Reduction reactions can be performed using reducing agents such as or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium azide (NaN3) in the presence of a catalyst.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

trans-4-Amino-1-boc-3-methoxypiperidine serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders. Its structural features allow it to modulate receptor and enzyme activities, especially in G protein-coupled receptors (GPCRs) .

Bioconjugation

The compound can be utilized in bioconjugation reactions to attach biologically active molecules to piperidine scaffolds. This application is crucial for developing targeted therapies and improving drug delivery systems .

Chemical Synthesis

It is employed as a building block in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The versatility of this compound allows it to undergo various chemical reactions such as oxidation, reduction, and substitution .

Case Study 1: Drug Development

Research has demonstrated that derivatives of this compound exhibit significant binding affinity for specific receptors involved in pain modulation. For instance, compounds derived from this scaffold have been tested for their efficacy against opioid receptors, showing potential as analgesics with reduced side effects compared to traditional opioids .

Case Study 2: Agrochemical Applications

In agrochemistry, this compound has been investigated as a precursor for developing herbicides and insecticides. Its ability to modify biological pathways in pests makes it a candidate for environmentally friendly pest control solutions .

Wirkmechanismus

The mechanism of action of trans-4-Amino-1-boc-3-methoxypiperidine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

- trans-4-Amino-1-boc-3-hydroxypiperidine

- trans-4-Amino-1-boc-3-ethoxypiperidine

- trans-4-Amino-1-boc-3-fluoropiperidine

Comparison:

- trans-4-Amino-1-boc-3-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a methoxy group. This difference can affect its reactivity and biological activity.

- trans-4-Amino-1-boc-3-ethoxypiperidine: Contains an ethoxy group, which can influence its solubility and interaction with biological targets.

- trans-4-Amino-1-boc-3-fluoropiperidine: The presence of a fluorine atom can significantly alter its chemical properties and biological effects .

Conclusion

trans-4-Amino-1-boc-3-methoxypiperidine is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure allows it to participate in various chemical reactions and serve as a valuable intermediate in the synthesis of complex molecules

Biologische Aktivität

trans-4-Amino-1-boc-3-methoxypiperidine is a piperidine derivative notable for its structural features that enhance its reactivity and potential biological activity. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group at the 4-position and a methoxy group at the 3-position of the piperidine ring. This unique configuration allows it to serve as a valuable intermediate in organic synthesis and drug development.

Structural Attributes and Synthesis

The structural attributes of this compound contribute significantly to its biological activity. The Boc group facilitates selective modifications, making it an important precursor in the synthesis of bioactive compounds. The synthesis typically involves several key steps, including:

- Formation of the piperidine ring through cyclization reactions.

- Protection of the amino group with the Boc group.

- Introduction of the methoxy group at the 3-position via nucleophilic substitution reactions.

These steps can be optimized for larger scale production using continuous flow reactors and efficient purification techniques.

Biological Activity and Mechanisms

While this compound itself may not exhibit direct biological activity, it serves as a precursor to compounds that can interact with various biological targets, including receptors and enzymes. Research has shown that derivatives formed from this compound can modulate specific biological pathways, particularly those involving G protein-coupled receptors (GPCRs), which are crucial in treating various diseases such as metabolic disorders and neurological conditions.

Interaction Studies

Interaction studies have focused on how derivatives of this compound affect receptor binding affinity and enzymatic activity. For example, modifications to the methoxy group or Boc protection can significantly alter lipophilicity and pharmacokinetic properties, impacting how these compounds interact with biological systems .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| trans-4-(Boc-amino)-3-methoxypiperidine | Methoxy group at position 3 | Different regioselectivity affecting biological activity |

| trans-3-Amino-4-methoxypiperidine | Methoxy group at position 4 | Altered lipophilicity affecting pharmacokinetics |

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Trifluoromethyl group | Targeting G protein-coupled receptors |

The combination of the Boc protection and methoxy substitution in this compound enhances its potential as a pharmaceutical agent compared to its analogs.

Case Studies and Research Findings

Research findings indicate that derivatives of this compound have been investigated for their potential therapeutic applications. For instance, studies have demonstrated that certain modifications can lead to increased affinity for specific GPCRs, suggesting potential applications in drug development for conditions like anxiety, depression, and pain management.

In one study, a derivative was synthesized and tested for its ability to inhibit specific enzymes involved in neurotransmitter metabolism. The results showed significant inhibition rates, indicating that this compound could be further explored as a therapeutic agent .

Eigenschaften

IUPAC Name |

tert-butyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGHCFVWYKWWMU-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.